molecular formula C19H27BiN4O10S B149789 (E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione CAS No. 128345-62-0

(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

Cat. No. B149789
M. Wt: 712.5 g/mol
InChI Key: XAUTYMZTJWXZHZ-IGUOPLJTSA-K
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Description

Ranitidine Bismuth Citrate is a member of the class of histamine H2-receptor antagonists with antacid activity. Ranitidine is a competitive and reversible inhibitor of the action of histamine, released by enterochromaffin-like (ECL) cells, at the histamine H2-receptors on parietal cells in the stomach, thereby inhibiting the normal and meal-stimulated secretion of stomach acid. In addition, other substances that promote acid secretion have a reduced effect on parietal cells when the H2 receptors are blocked.

Scientific Research Applications

1. Application in Synthesis of Fluorescent Compounds

A study by Boobalan et al. (2012) involved the synthesis of a highly water-soluble and fluorescent compound using a derivative similar to the specified chemical. This compound was characterized by various NMR, mass, and IR techniques, highlighting its potential in applications requiring high fluorescence and solubility in water and other polar solvents (Boobalan, Imran, & Nagarajan, 2012).

2. Role in Spectrophotometric Analysis

F. Jasim and M. Al-Hamdany (2006) demonstrated the use of a similar compound in spectrophotometric analysis. Specifically, they explored its role in forming an ion-pair association complex for the micro determination of gold, indicating its potential in precise analytical applications (Jasim & Al-Hamdany, 2006).

3. Utility in Organic Synthesis

The compound's utility in organic synthesis is evident in studies focusing on its derivatives. For instance, Wade et al. (2009) discussed the synthesis of derivatives through nitroaldol reactions and Diels-Alder reactions, providing insight into its versatility in organic synthetic processes (Wade, Murray, Pipic, Arbaugh, & Jeyarajasingam, 2009).

4. Involvement in Complex Chemical Reactions

The compound and its related derivatives have been used in complex chemical reactions. For example, Mironov et al. (2016) utilized a related compound in reactions with dienophiles, showcasing the compound's potential in facilitating diverse chemical transformations (Mironov, Bagryanskaya, & Shults, 2016).

properties

CAS RN

128345-62-0

Product Name

(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

Molecular Formula

C19H27BiN4O10S

Molecular Weight

712.5 g/mol

IUPAC Name

(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

InChI

InChI=1S/C13H22N4O3S.C6H8O7.Bi/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10;/h4-5,9,14-15H,6-8,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+3/p-3/b13-9+;;

InChI Key

XAUTYMZTJWXZHZ-IGUOPLJTSA-K

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3]

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Bi+3]

synonyms

Azanplus
GR 122311X
GR-122311X
GR122311X
Pylorid
Raniberl
ranitidine bismuth citrate
Tritec

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione
Reactant of Route 2
Reactant of Route 2
(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione
Reactant of Route 3
Reactant of Route 3
(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione
Reactant of Route 4
Reactant of Route 4
(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione
Reactant of Route 5
(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione
Reactant of Route 6
(E)-1-N'-[2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione

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